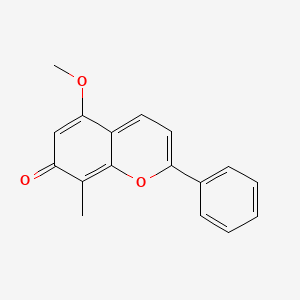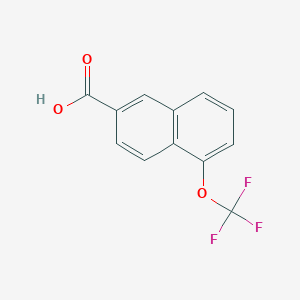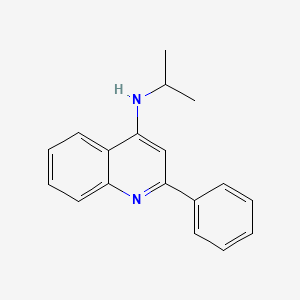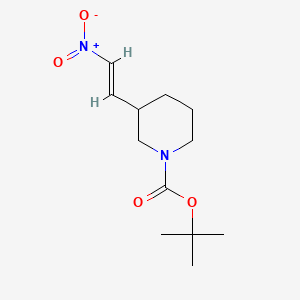
5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one: is a chemical compound belonging to the class of benzopyran derivatives It is characterized by its unique structure, which includes a methoxy group at the 5th position, a methyl group at the 8th position, and a phenyl group at the 2nd position of the benzopyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-hydroxyacetophenone and 8-methyl-2-phenyl-1,3-dioxolane.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, such as using sulfuric acid, to form the benzopyran ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, reduced benzopyran derivatives.
Substitution: Halogenated or alkylated benzopyran derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways.
Antioxidant Activity: It may exhibit antioxidant properties, protecting cells from oxidative stress.
Medicine:
Pharmaceutical Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Drug Design: It serves as a lead compound in the design of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
作用機序
The mechanism of action of 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and affecting cellular processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses.
類似化合物との比較
- 4-Methoxy-7H-furo3,2-gbenzopyran-7-one: Contains a furan ring instead of the benzopyran ring.
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Contains additional hydroxy and methoxy groups.
5-Methoxy-2-phenyl-7H-1-benzopyran-7-one: Similar structure but lacks the methyl group at the 8th position.
Uniqueness:
- Structural Features: The presence of both methoxy and methyl groups at specific positions makes 5-Methoxy-8-methyl-2-phenyl-7H-1-benzopyran-7-one unique compared to its analogs.
- Biological Activity: Its specific structural features may confer unique biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
61110-17-6 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC名 |
5-methoxy-8-methyl-2-phenylchromen-7-one |
InChI |
InChI=1S/C17H14O3/c1-11-14(18)10-16(19-2)13-8-9-15(20-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChIキー |
NMIUCCCFPUEILN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C(O2)C3=CC=CC=C3)C(=CC1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)


![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)






![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine](/img/structure/B11856966.png)
